molecular formula C24H29F3N2O3 B11457943 N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide

N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide

Cat. No.: B11457943
M. Wt: 450.5 g/mol
InChI Key: GFYKNXQGMIPILJ-UHFFFAOYSA-N
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Description

N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group and the benzamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines

Scientific Research Applications

N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for treating various diseases due to its unique structure and reactivity.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrrolidine-containing molecules. These compounds share structural features with N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide but may differ in their specific functional groups or overall structure.

Uniqueness

What sets this compound apart is its combination of a trifluoromethyl group and a benzamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H29F3N2O3

Molecular Weight

450.5 g/mol

IUPAC Name

N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-4-tert-butylbenzamide

InChI

InChI=1S/C24H29F3N2O3/c1-14-19(15(2)30)23(24(25,26)27,21(32)29(14)18-8-6-7-9-18)28-20(31)16-10-12-17(13-11-16)22(3,4)5/h10-13,18H,6-9H2,1-5H3,(H,28,31)

InChI Key

GFYKNXQGMIPILJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1C2CCCC2)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C

Origin of Product

United States

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